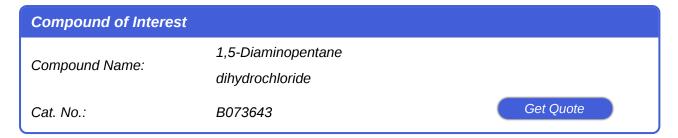


synthesis of 1,5-Diaminopentane dihydrochloride from lysine

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An In-depth Technical Guide to the Synthesis of **1,5-Diaminopentane Dihydrochloride** from Lysine

Abstract

1,5-Diaminopentane, commonly known as cadaverine, is a crucial platform chemical and a monomer for the production of bio-based polyamides like Polyamide 510.[1] The biotechnological production of cadaverine via the enzymatic decarboxylation of L-lysine presents a sustainable alternative to traditional chemical synthesis routes. This guide provides a comprehensive overview of the synthesis of **1,5-diaminopentane dihydrochloride** from L-lysine, focusing on whole-cell biocatalysis using engineered Escherichia coli. It details the enzymatic pathway, experimental protocols, and quantitative data, offering a technical resource for researchers and professionals in biotechnology and drug development.

Introduction

Cadaverine (1,5-diaminopentane) is a five-carbon diamine with significant industrial applications, particularly as a building block for polymers.[2] The bio-based production from renewable resources is of increasing interest. The most established and efficient biological route is the decarboxylation of L-lysine, an amino acid readily available through industrial fermentation.[3] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is found in various microorganisms.[4] Engineered strains of E. coli or Corynebacterium glutamicum are often employed to overexpress potent LDC enzymes, creating efficient whole-

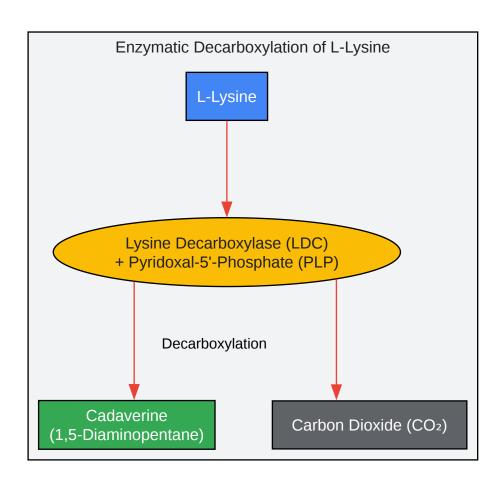


cell biocatalysts for the conversion.[1][2] This document outlines the process, from the cultivation of the biocatalyst to the final purification of 1,5-diaminopentane as its dihydrochloride salt, which enhances stability and water solubility.[5]

Enzymatic Synthesis Pathway

The core of the synthesis is the single-step enzymatic conversion of L-lysine to cadaverine. This reaction is catalyzed by Lysine Decarboxylase (LDC, EC 4.1.1.18), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[6] The enzyme removes the carboxyl group from L-lysine, releasing carbon dioxide and yielding cadaverine.[4]







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